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Compound of Interest

Compound Name: p-Hydroxybenzylpiperazine
CAS No.: 75341-33-2
Cat. No.: B1611964
Get Quote
. J

Executive Summary & Chemical Profile

p-Hydroxybenzylpiperazine (p-OH-BZP) is a primary hydroxylated metabolite of the
psychostimulant N-benzylpiperazine (BZP). While the parent compound (BZP) is a potent
releaser of dopamine (DA) and norepinephrine (NE), the introduction of a para-hydroxyl group
on the benzyl ring significantly alters its physicochemical properties and pharmacological
profile.

This molecule serves two critical roles in modern drug development:

e Bioactive Metabolite: It is the key marker for BZP metabolism (mediated by CYP2D6),
retaining monoaminergic activity while exhibiting altered blood-brain barrier (BBB)
permeability due to increased polarity.

e Pharmacophore Scaffold: The 4-hydroxybenzyl-piperazine moiety is a privileged structure in
the design of "hybrid" ligands (e.g., LQFM180) that combine monoamine modulation with
antioxidant neuroprotection.
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Property Specification

IUPAC Name 1-[(4-hydroxyphenyl)methyl]piperazine
Common Abbreviation p-OH-BZP

Molecular Formula C11H16N20

) ) Monoamine Releaser / 5-HT Receptor Ligand /
Key Functionality Antioxidant
ntioxidan

] DAT (Dopamine Transporter), NET
Primary Target . _
(Norepinephrine Transporter)

CYP2D6 hydroxylation of BZP -

Metabolic Pathway Glucuronidation

Mechanistic Interaction with Monoamine
Pathways[1]

The interaction of p-OH-BZP with monoamine pathways is distinct from simple reuptake
inhibition. It operates primarily as a transporter substrate and secondarily as a receptor ligand.

Dopamine (DA) & Norepinephrine (NE) Efflux

Unlike pure blockers (e.g., cocaine), benzylpiperazines act as substrates for the Dopamine
Transporter (DAT) and Norepinephrine Transporter (NET).

e Mechanism: p-OH-BZP enters the presynaptic terminal via DAT/NET. Once intracellular, it
disrupts the VMAT2 (Vesicular Monoamine Transporter 2) gradient or activates TAAR1
(Trace Amine Associated Receptor 1), triggering the reversal of transporter flux.

o Result: Non-exocytotic efflux of DA and NE into the synaptic cleft.

» Hydroxyl Effect: The p-OH group increases polar surface area (PSA), reducing passive
diffusion across the BBB compared to BZP, but potentially increasing affinity for specific
serotonin receptor subtypes (5-HT) due to hydrogen bonding capabilities mimicking
serotonin's 5-hydroxy group.
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Serotonergic Modulation (5-HT)

While BZP has low affinity for 5-HT receptors, p-hydroxylation increases structural similarity to
serotonin (5-HT).

» Receptor Agonism: p-OH-BZP exhibits affinity for 5-HT1A and 5-HT2A receptors.[1] The
hydroxyl group acts as a hydrogen bond donor/acceptor, facilitating binding to the serine
residues in the receptor binding pocket (e.g., Ser5.42 in 5-HT receptors).

o Pathway Impact: Modulation of 5-HT release is secondary to DA/NE release but contributes
to the complex "entactogenic" profile often seen in piperazine derivatives.

Metabolic Fate & Clearance

The interaction is terminated not just by diffusion, but by Phase II conjugation. p-OH-BZP is
rapidly glucuronidated at the phenolic oxygen, rendering it inactive and water-soluble for renal
excretion.
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Figure 1: Mechanistic pathway of p-Hydroxybenzylpiperazine interacting with presynaptic
transporters (DAT/NET) and downstream metabolic clearance.

Experimental Protocols for Characterization

To validate the activity of p-Hydroxybenzylpiperazine, researchers must distinguish between
reuptake inhibition and substrate-mediated release. The following protocols provide a self-
validating system.

Protocol A: Synaptosomal [*H]-Monoamine Release
Assay

Objective: Determine if p-OH-BZP induces neurotransmitter release (releaser) or blocks uptake
(inhibitor).

Reagents:

e Rat brain synaptosomes (Striatum for DA, Prefrontal Cortex for 5-HT/NE).
¢ [3H]-Dopamine, [?H]-Serotonin (Radioligands).

o Krebs-Ringer Buffer (KRB).

Workflow:

e Loading: Incubate synaptosomes with [3H]-neurotransmitter (10 nM) for 15 min at 37°C to
load vesicles.

e Wash: Centrifuge and wash 2x with KRB to remove extracellular radioligand.
e Challenge: Resuspend synaptosomes. Add p-OH-BZP (0.1 nM — 100 uM).
o Control 1 (Basal): Buffer only.

o Control 2 (Positive): Amphetamine (10 uM).
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 Incubation: Incubate for 5-10 min.

o Termination: Rapid filtration over GF/B filters.

o Quantification: Measure retained radioactivity (Liquid Scintillation Counting).
Data Interpretation:

» Releaser: Dose-dependent decrease in retained radioactivity (efflux).

» Reuptake Inhibitor: No change in retained radioactivity in this specific "pre-loaded" setup
(inhibitors prevent entry, but don't force exit).

Protocol B: Competitive Radioligand Binding (5-HT

Receptors)
Objective: Quantify affinity (

) for 5-HT receptors to assess direct agonism potential.

Workflow:

Membrane Prep: HEK293 cells expressing human 5-HT1A or 5-HT2A.

e Ligand: [3H]-8-OH-DPAT (for 5-HT1A) or [3H]-Ketanserin (for 5-HT2A).

o Competition: Incubate membranes + Radioligand + p-OH-BZP (concentration gradient).
e Analysis: Plot % Specific Binding vs. Log[Drug]. Calculate

and derive

using the Cheng-Prusoff equation.
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Figure 2: Experimental workflow for determining monoamine releasing capability.
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Comparative Pharmacological Data

The following table summarizes the pharmacological distinction between the parent compound
and the p-hydroxy metabolite.

p-
Parameter Benzylpiperazine (BZP) Hydroxybenzylpiperazine
(p-OH-BZP)
_ _ DA/NE Release (Moderate) +
Primary Action DA/NE Release (Potent) o
Antioxidant
o o Moderate (due to phenolic -
5-HT Affinity Negligible
OH)
) o ) ) ~1.8 (Reduced BBB
Lipophilicity (LogP) ~2.6 (High BBB penetration) )
penetration)
) Substrate for UGT
Metabolism Substrate for CYP2D6 o
(Glucuronidation)
Half-life ~5.5 hours Excreted rapidly as conjugate
Toxicity Marker Seizure threshold reduction Renal excretion marker
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1611964?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/jp/product/b147326
https://www.researchgate.net/publication/5856236_N-benzylpiperazine_has_characteristics_of_a_drug_of_abuse
https://pubmed.ncbi.nlm.nih.gov/29260264/
https://pubmed.ncbi.nlm.nih.gov/29260264/
https://pubmed.ncbi.nlm.nih.gov/29260264/
https://www.researchgate.net/publication/6232115_Benzylpiperazine_A_drug_of_abuse
https://www.scribd.com/document/204546249/Regulatory-Guide-on-Reference-Standard
https://www.benchchem.com/product/b1611964/docs#technical-guide-p-hydroxybenzylpiperazine-interaction-with-monoamine-pathways
https://www.benchchem.com/product/b1611964/docs#technical-guide-p-hydroxybenzylpiperazine-interaction-with-monoamine-pathways
https://www.benchchem.com/product/b1611964/docs#technical-guide-p-hydroxybenzylpiperazine-interaction-with-monoamine-pathways
https://www.benchchem.com/product/b1611964/docs#technical-guide-p-hydroxybenzylpiperazine-interaction-with-monoamine-pathways
https://www.benchchem.com/product/b1611964?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611964?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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